1-[(2-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4/c20-17-4-2-1-3-13(17)11-22-12-14(5-10-18(22)24)19(25)21-15-6-8-16(9-7-15)23(26)27/h1-10,12H,11H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJOQZSIIMXSJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chlorophenylmethyl intermediate: This can be achieved through the chlorination of benzyl alcohol to form 2-chlorobenzyl chloride.
Coupling with the nitrophenyl group: The 2-chlorobenzyl chloride is then reacted with 4-nitroaniline under basic conditions to form the intermediate product.
Cyclization to form the pyridine ring: The intermediate product undergoes cyclization with a suitable reagent, such as acetic anhydride, to form the pyridine ring and complete the synthesis of the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[(2-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their differences are summarized below:
Key Observations:
Substituent Electronic Effects: The 4-nitrophenyl group in the target compound is a stronger electron-withdrawing group compared to the 3-methylphenyl in BG16148 or 2-methylphenyl in G843-0451. This may enhance interactions with positively charged residues in enzyme active sites (e.g., proteasomes or kinases) . Halogen Variations: G843-0223 and G843-0451 feature fluoro substituents, which balance lipophilicity and polarity.
Molecular Weight and Solubility :
- The nitro group increases the molecular weight of the target compound (~382.81 g/mol) compared to BG16148 (352.81 g/mol). This may reduce aqueous solubility, a common trade-off with nitro groups .
Proteasome Inhibition ( Context)
Compounds in (e.g., 8, 11) are pyridine/pyridazine carboxamides designed as Trypanosoma cruzi proteasome inhibitors. The target compound’s dihydropyridine core is structurally distinct from pyridazinones (e.g., compound 12 in ) but shares the carboxamide scaffold critical for binding. The nitro group may mimic the electron-deficient aromatic systems seen in potent inhibitors, suggesting comparable or enhanced activity .
Antiviral and Kinase Targets ( Context)
Tepotinib (), a dihydropyridazine derivative, targets kinases like c-Met. The target compound’s dihydropyridine core may offer similar conformational flexibility but with altered electronic properties due to the nitro group. Tradipitant (), with a triazole core, highlights the role of chlorophenyl groups in enhancing receptor binding—a feature shared with the target compound .
Physicochemical and Metabolic Profiles
Lipophilicity (LogP) :
- The 2-chlorophenylmethyl group increases LogP compared to 4-fluorophenyl (G843-0223), favoring passive diffusion but risking higher plasma protein binding.
- The nitro group may reduce LogD (pH-dependent lipophilicity) due to its polar nature .
Metabolic Stability :
- Nitro groups are generally resistant to oxidative metabolism but may undergo reduction to amines, which could pose toxicity risks. This contrasts with methyl or fluoro substituents (BG16148, G843-0451), which are metabolically stable .
Biological Activity
The compound 1-[(2-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : CHClNO
- CAS Number : 10480-29-2
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to modulate enzyme activities and receptor functions through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Binding : It can bind to receptors, influencing signaling pathways that regulate cellular functions.
Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
- Synergistic effects with existing antibiotics like Ciprofloxacin, enhancing their efficacy .
Anticancer Potential
Dihydropyridine derivatives have also been evaluated for their anticancer properties. In vitro studies suggest:
- The ability to suppress tumor growth in various cancer cell lines.
- Mechanisms involving DNA damage and apoptosis induction in cancer cells.
Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of several dihydropyridine derivatives, including our compound of interest. The results demonstrated that:
- The compound exhibited significant inhibition zones against multiple bacterial strains.
- It showed lower hemolytic activity compared to standard antibiotics, indicating a favorable safety profile .
Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of similar dihydropyridine derivatives. Key findings included:
- Induction of apoptosis in cancer cells through caspase activation.
- A reduction in cell viability with IC50 values significantly lower than those of conventional chemotherapeutics .
Data Summary
Q & A
Advanced Research Question
- Docking Studies : Use AutoDock Vina with crystal structures of proteases or kinases to predict binding modes .
- MD Simulations : GROMACS can model ligand-receptor dynamics over 100 ns to assess stability .
- QSAR Models : Train models with descriptors like logP and H-bond donors to optimize pharmacokinetics .
Which analytical methods are critical for assessing purity in multi-step syntheses?
Basic Research Question
- HPLC-DAD : Monitor intermediates with a C18 column (λ = 254 nm); retention time shifts indicate byproducts .
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
- Melting Point : Sharp MP (e.g., 210–212°C) suggests high crystallinity .
How can solubility challenges be addressed in biological assays?
Advanced Research Question
- Co-solvents : Use DMSO (≤1% v/v) for in vitro studies; validate with cytotoxicity controls .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (e.g., 150 nm size via solvent evaporation) to enhance aqueous dispersion .
- Salt Formation : Synthesize hydrochloride salts via HCl gas exposure to improve solubility .
What crystallographic strategies validate polymorphism or co-crystal formation?
Advanced Research Question
- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures .
- Thermal Analysis : DSC detects polymorphic transitions (e.g., endothermic peaks at 200°C) .
- Co-crystallization : Screen with succinic acid or caffeine to study packing interactions .
How can enzyme inhibition kinetics be studied for this compound?
Advanced Research Question
- IC₅₀ Determination : Use fluorogenic substrates (e.g., Z-FR-AMC for proteases) in dose-response assays .
- Lineweaver-Burk Plots : Differentiate competitive vs. non-competitive inhibition by varying substrate concentrations .
- SPR Biosensing : Measure real-time binding kinetics (ka/kd) with immobilized targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
